Cas no 1443358-06-2 (3-Chloro-2-nitro p-Anisidine)

3-Chloro-2-nitro p-Anisidine Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-chloro-N-(4-methoxyphenyl)-2-nitro-
- 3-Chloro-2-nitro p-Anisidine
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- Inchi: 1S/C13H11ClN2O3/c1-19-10-7-5-9(6-8-10)15-12-4-2-3-11(14)13(12)16(17)18/h2-8,15H,1H3
- InChI Key: KPXMOHMQCLQOJZ-UHFFFAOYSA-N
- SMILES: C1(NC2=CC=C(OC)C=C2)=CC=CC(Cl)=C1[N+]([O-])=O
3-Chloro-2-nitro p-Anisidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A673510-250mg |
3-Chloro-2-nitro p-Anisidine |
1443358-06-2 | 250mg |
$ 477.00 | 2023-04-19 | ||
TRC | A673510-1g |
3-Chloro-2-nitro p-Anisidine |
1443358-06-2 | 1g |
$ 1300.00 | 2022-06-07 | ||
TRC | A673510-500mg |
3-Chloro-2-nitro p-Anisidine |
1443358-06-2 | 500mg |
$ 925.00 | 2023-04-19 | ||
TRC | A673510-100mg |
3-Chloro-2-nitro p-Anisidine |
1443358-06-2 | 100mg |
$ 201.00 | 2023-04-19 | ||
TRC | A673510-1000mg |
3-Chloro-2-nitro p-Anisidine |
1443358-06-2 | 1g |
$ 1568.00 | 2023-04-19 |
3-Chloro-2-nitro p-Anisidine Related Literature
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Yoshiki Makino,Hiroki Matsuo,Koichiro Masuda,Shun-ya Onozawa,Tetsuya Nakazato J. Anal. At. Spectrom. 2022 37 1787
Additional information on 3-Chloro-2-nitro p-Anisidine
Introduction to CAS No. 1443358-06-2: 3-Chloro-2-nitro p-Anisidine
CAS No. 1443358-06-2, commonly referred to as 3-Chloro-2-nitro p-Anisidine, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The name itself is derived from its chemical structure, which includes a chloro group at the third position and a nitro group at the second position on the aromatic ring, with an anisidine moiety as the base structure.
The synthesis of 3-Chloro-2-nitro p-Anisidine involves a series of carefully controlled reactions, including nitration and chlorination processes. These reactions are optimized to ensure high purity and yield, making it a valuable intermediate in the production of more complex organic molecules. Recent advancements in catalytic methods have further enhanced the efficiency of these synthesis pathways, contributing to its growing popularity in research and industrial settings.
One of the most notable applications of this compound is in the field of pharmaceuticals. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antimicrobial properties. Studies published in leading chemistry journals highlight its role in developing novel drug candidates, emphasizing its importance in modern drug discovery pipelines.
In addition to pharmaceutical applications, 3-Chloro-2-nitro p-Anisidine has found utility in materials science. Its unique electronic properties make it a promising candidate for use in advanced materials such as conductive polymers and organic semiconductors. Recent breakthroughs in nanotechnology have further expanded its potential, with researchers investigating its role in creating high-performance electronic devices.
The environmental impact of this compound is another area of active research. Scientists are exploring methods to minimize waste and improve sustainability during its synthesis and application. Green chemistry principles are being integrated into production processes, ensuring that the compound's benefits are achieved without compromising environmental integrity.
From a structural standpoint, 3-Chloro-2-nitro p-Anisidine exhibits interesting reactivity due to the electron-withdrawing effects of both the nitro and chloro groups. These groups influence the compound's reactivity in various chemical transformations, making it a versatile building block for synthesizing more complex structures. Recent studies have also delved into its photochemical properties, uncovering potential applications in light-sensitive materials.
In conclusion, CAS No. 1443358-06-2 or 3-Chloro-2-nitro p-Anisidine stands out as a critical compound with diverse applications across multiple disciplines. Its structural versatility, combined with ongoing advancements in synthesis and application techniques, positions it as a key player in future scientific innovations.
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